An In-depth Technical Guide to 2-Ethoxycinnamic Acid
An In-depth Technical Guide to 2-Ethoxycinnamic Acid
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Abstract
This technical guide provides a comprehensive overview of 2-Ethoxycinnamic acid (o-ethoxycinnamic acid), a versatile aromatic carboxylic acid with significant applications across the pharmaceutical, cosmetic, and material science sectors.[1][2] This document delves into the core physicochemical properties, spectroscopic profile, chemical reactivity, and established analytical methodologies pertinent to its characterization and application. Furthermore, it explores its biological activities, particularly as a potential tyrosinase inhibitor, and outlines detailed protocols for its synthesis and analysis, grounded in established scientific principles. Safety and handling protocols are also explicitly detailed to ensure proper laboratory conduct. This guide is intended for researchers, chemists, and formulation scientists engaged in drug development and advanced material applications.
Introduction
2-Ethoxycinnamic acid, systematically named (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by an ethoxy substituent at the ortho position of the phenyl ring.[3] This structural modification imparts unique properties, enhancing its utility as a synthetic intermediate and functional ingredient.[1] Its applications are diverse, ranging from being a key building block in the synthesis of pharmaceuticals with anti-inflammatory properties to its use as a UV-absorbing agent in cosmetic formulations and a stabilizer in polymer chemistry.[2] The causality behind its broad utility lies in the interplay between the carboxylic acid functionality, the conjugated double bond, and the ortho-ethoxy group, which influences its reactivity, solubility, and biological interactions. This guide aims to provide an in-depth, field-proven perspective on this compound, moving beyond mere data tabulation to explain the scientific rationale behind its properties and handling.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The data presented herein are synthesized from authoritative chemical databases and supplier specifications.
Chemical Identity and Structure
-
IUPAC Name: (E)-3-(2-ethoxyphenyl)prop-2-enoic acid[3]
-
Synonyms: o-Ethoxycinnamic acid, 3-(2-Ethoxyphenyl)acrylic acid[3]
-
CAS Number: 69038-81-9[3]
-
Molecular Formula: C₁₁H₁₂O₃[3]
-
Molecular Weight: 192.21 g/mol [3]
The trans configuration of the alkene is the most stable and common isomer, a direct consequence of minimizing steric hindrance between the phenyl ring and the carboxylic acid group.
Physical Properties
The physical properties of 2-Ethoxycinnamic acid are critical for determining appropriate solvents for reactions and formulations, as well as for predicting its behavior in various physical states.
| Property | Value | Source(s) |
| Appearance | White to cream solid/powder | [4] |
| Melting Point | 181-188 °C | [4] |
| Boiling Point | 325.1±17.0 °C (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; slightly soluble in water. | [6][7] |
| pKa (Strongest Acidic) | 4.14 (Predicted) | [8] |
Table 1: Key Physicochemical Properties of 2-Ethoxycinnamic Acid.
The solubility profile indicates its suitability for organic-phase reactions and formulations. Its limited water solubility is typical for aromatic carboxylic acids of its size.
Spectroscopic Profile
Spectroscopic data is essential for identity confirmation and structural elucidation. The following is a summary of expected spectral characteristics based on its structural analogue, 2-Methoxycinnamic acid, and general principles.[9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), aromatic protons, vinylic protons (as doublets with a large coupling constant indicative of the trans configuration), and a broad singlet for the carboxylic acid proton.[10]
-
¹³C NMR: The carbon NMR would display signals for the ethoxy carbons, the aromatic carbons (with distinct shifts due to the ortho-substituent), the vinylic carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid.[11][12]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the hydrogen-bonded carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C stretch from the conjugated alkene (~1630 cm⁻¹), and aromatic C-H stretches.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]
Synthesis and Purification
The synthesis of cinnamic acid derivatives is well-established in organic chemistry. A common and reliable method is the Knoevenagel condensation, which offers mild reaction conditions and good yields.[13]
Synthesis via Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.
Causality: The choice of 2-ethoxybenzaldehyde as the starting material directly incorporates the required ortho-ethoxy group. Malonic acid serves as the carbanion precursor. A weak amine base like pyridine or piperidine is sufficient to deprotonate malonic acid without promoting unwanted side reactions with the aldehyde. The subsequent heating facilitates decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid product.[13]
Experimental Protocol: Synthesis of 2-Ethoxycinnamic Acid
-
Reaction Setup: To a round-bottomed flask, add 2-ethoxybenzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and a catalytic amount of β-alanine (0.15 equivalents).
-
Solvent Addition: Add pyridine as the solvent (approx. 5 mL per gram of aldehyde).
-
Reflux: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into an ice bath containing concentrated hydrochloric acid. This protonates the carboxylate and precipitates the crude product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-Ethoxycinnamic acid.[13]
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-Ethoxycinnamic acid.
Analytical Methodologies
Accurate quantification and purity assessment are paramount. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[14][15][16]
HPLC Method for Purity and Quantification
A reversed-phase HPLC method provides excellent separation of 2-Ethoxycinnamic acid from potential starting materials, by-products, and degradants.[17]
Causality: The choice of a C18 column is based on the nonpolar nature of the analyte's aromatic ring, which provides strong hydrophobic interactions for retention. A mobile phase consisting of an acidified aqueous solution and an organic modifier (like methanol or acetonitrile) allows for the elution of the compound by modulating the polarity. The acidic pH (e.g., pH 2.4) is crucial to keep the carboxylic acid in its protonated, less polar form, ensuring good peak shape and consistent retention times.[18] UV detection is ideal due to the strong chromophore present in the conjugated system of the molecule.[18]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-Ethoxycinnamic acid in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is required.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of Methanol and 0.1% Acetic Acid in Water. A typical starting point is a 60:40 mixture.
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25 °C.[18]
-
Detection: UV at 279 nm or 320 nm.[18]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identification: Compare the retention time of the major peak in the sample chromatogram to that of a certified reference standard.
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Use the calibration curve generated from the standards to determine the concentration of the analyte in the sample.
-
Pharmacological Profile and Biological Activity
Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[19][20]
Mechanism of Action: Tyrosinase Inhibition
A significant area of interest for cinnamic acid derivatives is their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[21][22][23] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable in cosmetics for skin whitening and in medicine for treating pigmentation issues.[22][24]
The inhibitory mechanism of cinnamic acid derivatives often involves binding to the active site of the tyrosinase enzyme, which contains copper ions. The specific mode of inhibition (competitive, non-competitive, or mixed-type) can vary depending on the substitution pattern on the phenyl ring.[21][25] The ethoxy group in 2-Ethoxycinnamic acid may influence this interaction through steric and electronic effects, making it a compound of interest for developing novel and safe tyrosinase inhibitors.[23]
Signaling Pathway Diagram
The following diagram illustrates the role of tyrosinase in the melanin synthesis pathway and the point of inhibition.
Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor.
Safety and Toxicology
Proper handling of any chemical substance is critical. 2-Ethoxycinnamic acid is classified as an irritant.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-Ethoxycinnamic acid presents the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
| Hazard Statement | Classification | Pictogram |
| H315, H319, H335 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Table 2: GHS Hazard Summary for 2-Ethoxycinnamic Acid.[3]
Handling and Personal Protective Equipment (PPE)
Based on the hazard profile, the following precautions are mandatory:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[26]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[26]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[27]
-
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][26]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[26]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[26]
-
Ingestion: Rinse mouth and seek medical advice.[7]
-
Conclusion
2-Ethoxycinnamic acid is a compound with significant, demonstrated utility and future potential. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it an accessible and valuable molecule for researchers. The insights into its biological activity, particularly as a tyrosinase inhibitor, open avenues for new developments in cosmetics and dermatology. Adherence to the safety protocols outlined in this guide is essential for its responsible and effective application in the laboratory and beyond. This document serves as a foundational resource, empowering scientists to leverage the full potential of 2-Ethoxycinnamic acid with confidence and scientific rigor.
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